In-Depth Technical Guide: 1-(2-Phenylacetyl)piperidine-3-carboxylic acid – Structure, Properties, and Pharmacological Potential
In-Depth Technical Guide: 1-(2-Phenylacetyl)piperidine-3-carboxylic acid – Structure, Properties, and Pharmacological Potential
Abstract & Pharmacological Context
The modulation of γ-aminobutyric acid (GABA) levels in the synaptic cleft is a primary therapeutic strategy for neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease[1]. Historically, derivatives of nipecotic acid (piperidine-3-carboxylic acid) have served as the foundational scaffold for GABA uptake inhibitors, most notably targeting the mGAT1 transporter[1].
1-(2-Phenylacetyl)piperidine-3-carboxylic acid represents a critical structural divergence from classical GAT-1 inhibitors. While approved drugs like Tiagabine utilize an alkyl spacer to maintain the basicity of the piperidine nitrogen[1], the introduction of a phenylacetyl group via N-acylation converts this basic secondary amine into a neutral amide. As a Senior Application Scientist, it is vital to recognize that this modification fundamentally alters the pharmacophore. It typically reduces direct orthosteric affinity for GAT-1 but provides a highly lipophilic scaffold valuable for exploring allosteric binding sites, shifting selectivity toward GAT-3/4 subtypes[2], or serving as a stable intermediate in the synthesis of complex peptidomimetics.
Chemical Architecture & Physicochemical Profiling
The physicochemical properties of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid dictate its behavior in both synthetic workflows and biological systems. The conversion of the amine to an amide eliminates the zwitterionic nature of the parent nipecotic acid, significantly enhancing its theoretical membrane permeability.
Table 1: Chemical Identity and Physicochemical Properties
| Parameter | Value | Reference |
| Chemical Name | 1-(2-Phenylacetyl)piperidine-3-carboxylic acid | |
| CAS Number | 1017381-24-6 | |
| Molecular Formula | C₁₄H₁₇NO₃ | [3] |
| Molecular Weight | 247.29 g/mol | Calculated |
| Monoisotopic Mass | 247.1208 Da | [3] |
| Predicted XLogP | 1.3 | [3] |
| Predicted CCS ([M+H]⁺) | 156.6 Ų | [3] |
| SMILES | C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)O | [3] |
Structure-Activity Relationship (SAR): The N-Acylation Paradigm
The rational design of carboxylic acid isosteres and nipecotic acid derivatives relies heavily on the electronic state of the nitrogen atom[4]. The GAT-1 transporter possesses a sodium-binding pocket that strongly prefers interaction with a protonated (basic) nitrogen.
Causality in SAR: By acylating the nitrogen with a phenylacetyl group, the lone pair of electrons on the nitrogen is delocalized into the carbonyl pi-system. This eliminates the basicity required for high-affinity GAT-1 orthosteric binding. However, this loss of basicity is offset by a massive gain in lipophilicity (XLogP ~1.3)[3]. This structural pivot forces the molecule to adopt alternative binding poses, making it a prime candidate for investigating GAT-4 inhibitory potency[2] or acting as a lipophilic prodrug carrier.
Structural divergence of nipecotic acid derivatives and its impact on GAT subtype selectivity.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to prevent false positives.
Protocol I: Biphasic Schotten-Baumann Synthesis
Objective: Synthesize 1-(2-Phenylacetyl)piperidine-3-carboxylic acid with >95% purity. Causality of Method: Nipecotic acid is highly water-soluble. By utilizing a biphasic aqueous alkaline/organic system, the carboxylic acid is deprotonated and sequestered in the aqueous phase, preventing mixed anhydride formation. The nucleophilic attack is exclusively directed from the piperidine amine onto the phenylacetyl chloride in the organic phase.
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Preparation: Dissolve 10 mmol of nipecotic acid in 20 mL of 1M NaOH (aq). Cool the solution to 0°C in an ice bath.
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Acylation: Dissolve 11 mmol of phenylacetyl chloride in 15 mL of dichloromethane (DCM). Add the DCM solution dropwise to the aqueous mixture under vigorous stirring over 30 minutes.
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Reaction: Allow the biphasic mixture to warm to room temperature and stir for 4 hours.
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Isolation: Separate the organic layer and discard (removes unreacted acid chloride). Acidify the aqueous layer with 2M HCl to pH 2 to precipitate the product.
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Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Dry over MgSO₄, concentrate under vacuum, and validate purity via LC-MS (Target [M+H]⁺ m/z: 248.12)[3].
Protocol II: Radioligand [³H]GABA Uptake Assay
Objective: Evaluate the inhibitory potency of the synthesized compound against GABA transporters. Causality of Method: A robust assay must isolate transporter-mediated uptake from passive diffusion. This is achieved by using non-transfected Wild-Type (WT) cells to establish a baseline of non-specific diffusion, ensuring the radioactive signal strictly correlates with active transport[1].
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Cell Preparation: Culture HEK293 cells stably expressing mGAT1, mGAT3, or mGAT4 in 96-well plates until 80% confluent[1]. Plate non-transfected WT HEK293 cells in parallel as a negative control.
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Compound Incubation: Wash cells with HEPES-buffered saline. Add 1-(2-Phenylacetyl)piperidine-3-carboxylic acid at varying concentrations (1 nM to 100 μM). Add Tiagabine (10 μM) to a separate set of wells as a positive control. Incubate for 15 minutes at 37°C.
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Radioligand Addition: Add 50 nM of [³H]GABA to all wells. Incubate for exactly 10 minutes.
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Termination: Rapidly aspirate the buffer and wash three times with ice-cold HEPES buffer to halt transporter kinetics.
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Quantification: Lyse cells using 0.1% Triton X-100, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.
Self-validating workflow for the synthesis and pharmacological evaluation of GAT inhibitors.
Comparative Pharmacodynamics
To contextualize the utility of the phenylacetyl derivative, it must be compared against the parent compound and clinically relevant analogs. Table 2 summarizes how the electronic state of the nitrogen dictates the biological fate of the molecule.
Table 2: Comparative SAR of Nipecotic Acid Derivatives
| Compound | N-Substitution | Nitrogen State | Predicted BBB Permeability | Primary Pharmacological Target |
| Nipecotic Acid | None | 2° Amine (Basic) | Poor (Zwitterionic) | GAT-1 (Orthosteric) |
| Tiagabine | Bis-(3-methylthiophen-2-yl)but-3-enyl | 3° Amine (Basic) | High (Lipophilic) | GAT-1 (Orthosteric) |
| 1-(2-Phenylacetyl)piperidine-3-carboxylic acid | Phenylacetyl | Amide (Neutral) | Moderate-High | GAT-3/4 / Allosteric / Intermediate |
References
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Université du Luxembourg. "PubChemLite: 1-(2-phenylacetyl)piperidine-3-carboxylic acid (C14H17NO3)". PubChemLite Database.[Link]
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Zhao, X., et al. "Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors." Bioorganic & Medicinal Chemistry, 2013. [Link]
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ACS Publications. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 2016.[Link]
Sources
- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. (CHEMBL3774377) - ChEMBL [ebi.ac.uk]
- 3. PubChemLite - 1-(2-phenylacetyl)piperidine-3-carboxylic acid (C14H17NO3) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
